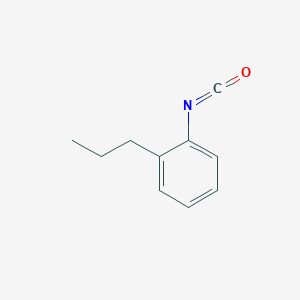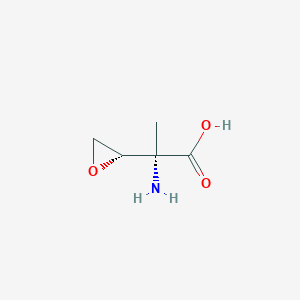
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) is a chiral amino acid derivative that contains an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of an allylic alcohol, followed by the introduction of the amino group. The reaction conditions often involve the use of catalysts such as titanium isopropoxide and diethyl tartrate, along with oxidizing agents like tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) may involve more efficient and cost-effective methods. These can include the use of biocatalysts or enzymes to achieve the desired stereochemistry, as well as optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form amino alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce amino alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and activity.
Comparison with Similar Compounds
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) can be compared with other similar compounds, such as:
(S)-2-Amino-3-[(S)-2-oxopyrrolidin-3-yl]propanoic acid: This compound also contains an amino group and a chiral center but has a different ring structure.
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid: This compound contains a pyridine ring instead of an epoxide ring.
Properties
CAS No. |
166318-69-0 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(2S)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m1/s1 |
InChI Key |
VAUNZEJFKMRTCC-WUJLRWPWSA-N |
SMILES |
CC(C1CO1)(C(=O)O)N |
Isomeric SMILES |
C[C@]([C@H]1CO1)(C(=O)O)N |
Canonical SMILES |
CC(C1CO1)(C(=O)O)N |
Synonyms |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


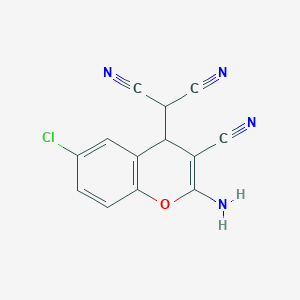
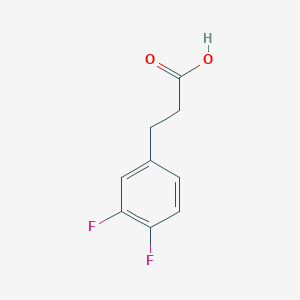
![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
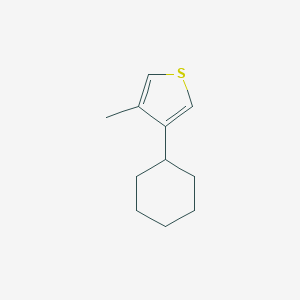
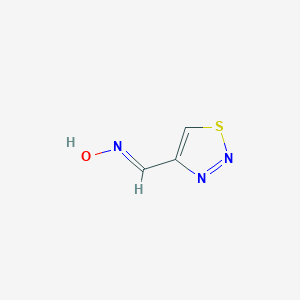
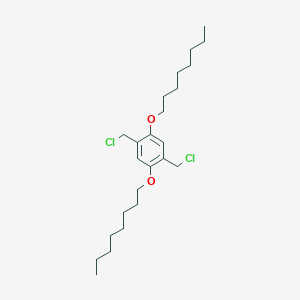
![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
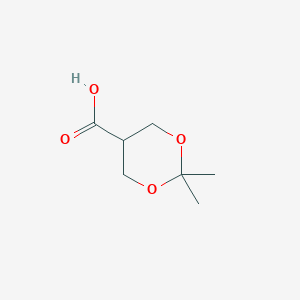
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
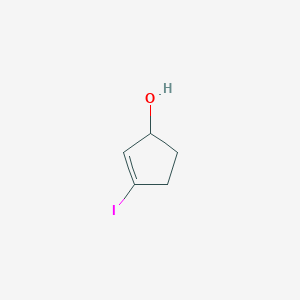
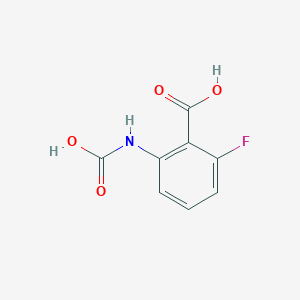
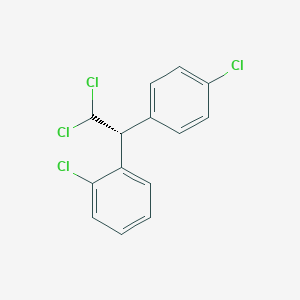
![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)
